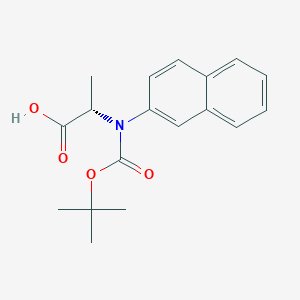

Boc-2-naphthylalanine

描述

Boc-2-naphthylalanine (CAS: 58438-04-3) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino group and a 2-naphthyl side chain. Its IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid . Key properties include:

- Molecular Formula: C₁₈H₂₁NO₄

- Molecular Weight: 315.37 g/mol

- Purity: >98.0% (HPLC)

- Appearance: White to off-white crystalline powder .

This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group for the amino moiety, removable under acidic conditions (e.g., trifluoroacetic acid). The 2-naphthyl substituent enhances hydrophobicity and π-π stacking interactions, making it valuable in designing peptides with specific structural or functional properties .

属性

分子式 |

C18H21NO4 |

|---|---|

分子量 |

315.4 g/mol |

IUPAC 名称 |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid |

InChI |

InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21)/t12-/m0/s1 |

InChI 键 |

DWNNJLXALCHZGE-LBPRGKRZSA-N |

手性 SMILES |

C[C@@H](C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |

规范 SMILES |

CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |

产品来源 |

United States |

相似化合物的比较

Positional Isomers: Boc-1-Naphthylalanine vs. Boc-2-Naphthylalanine

The primary structural distinction lies in the position of the naphthyl group (1- vs. 2-substitution), which significantly alters physicochemical and biochemical behavior:

Substituted Phenylalanine Derivatives

Boc-2-naphthylalanine is compared to other Boc-protected phenylalanine analogues with varying aromatic substituents:

Key Differences :

- Hydrophobicity : Boc-2-naphthylalanine > Boc-4-Trifluoromethyl-phenylalanine > Boc-4-Nitro-phenylalanine.

- Synthetic Utility : Nitro and trifluoromethyl groups introduce unique reactivity (e.g., photo-crosslinking or fluorine NMR tags), whereas naphthyl groups optimize binding to aromatic residues in proteins .

Alanine Derivatives with Bulky Substituents

Compared to alanine derivatives with non-aromatic bulky groups:

Functional Implications :

- Boc-2-Naphthylalanine : Ideal for disrupting α-helix or β-sheet conformations due to rigid steric bulk.

- Boc-D-2,4-Diaminobutyric Acid: Used to introduce positive charges in antimicrobial peptides .

Data Tables

Table 1: Physicochemical Comparison of Key Boc-Protected Amino Acids

| Compound | MW (g/mol) | Purity | Solubility (Common Solvents) |

|---|---|---|---|

| Boc-2-Naphthylalanine | 315.37 | >98% | DMF, DCM, THF |

| Boc-1-Naphthylalanine | 315.37 | >95% | DMF, Acetonitrile |

| Boc-4-Nitro-L-phenylalanine | 296.27 | >97% | DMSO, Methanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。